![molecular formula C19H18N2O4S2 B2502960 2-((4-methoxyphenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide CAS No. 922976-88-3](/img/structure/B2502960.png)
2-((4-methoxyphenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-methoxyphenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as MTA, and it has been studied extensively for its mechanism of action and its biochemical and physiological effects.
Scientific Research Applications
Antioxidant Activity : Amidomethane sulfonyl-linked bis heterocycles, similar in structure to 2-((4-methoxyphenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide, have shown significant antioxidant activities. These compounds were synthesized and tested, with some exhibiting greater antioxidant activity than standard Ascorbic acid (Talapuru, Prakash, Lavanya, Gopala, Padmaja, Adivireddy, & Padmavathi, 2014).
Anticonvulsant Activity : Derivatives containing a sulfonamide thiazole moiety have been synthesized and evaluated for their anticonvulsant activity. Some compounds demonstrated significant anticonvulsive effects (Farag, A. A., Abd-Alrahman, Safaa N., Ahmed, Gihan F., Ammar, R., Ammar, Y., & Abbas, S., 2012).
Antimicrobial Activities : Novel thiazole derivatives have been synthesized and tested for antibacterial and antifungal activities, demonstrating significant results in inhibiting bacterial and fungal growth (Saravanan, G., Alagarsamy, V., Pavitra, T. G. V., Kumar, G., Savithri, Y., Naresh, L., & Avinash, P., 2010).
Cyclooxygenase (COX) Inhibitory Activity : A study synthesized 2-[(5,6-diaryl-1,2,4-triazin-3-yl)thio]-N-(benzo/thiazol-2-yl)acetamide derivatives and investigated their COX inhibitory activities. Some compounds showed strong inhibitory activity on the COX-2 enzyme (Ertas, M., Biltekin, S. N., Berk, B., Yurttaş, L., & Demirayak, Ş., 2022).
Anticancer Activity : Various studies have explored the potential anticancer properties of compounds structurally related to this compound. Some of these compounds showed selective inhibition of certain cancer cell lines, particularly leukemia (Havrylyuk, D., Zimenkovsky, B., Vasylenko, O., & Lesyk, R., 2013).
Antiviral Activity : In addition to anticancer properties, certain derivatives have demonstrated notable antiviral activities, particularly against specific virus strains (Havrylyuk, D., Zimenkovsky, B., Vasylenko, O., & Lesyk, R., 2013).
properties
IUPAC Name |
2-(4-methoxyphenyl)sulfonyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S2/c1-13-3-5-14(6-4-13)17-11-26-19(20-17)21-18(22)12-27(23,24)16-9-7-15(25-2)8-10-16/h3-11H,12H2,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYWPHKKCLPVDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.